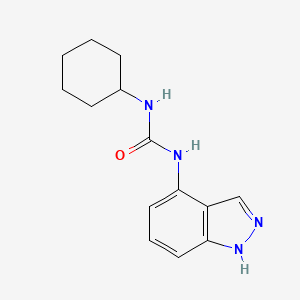
N-cyclohexyl-N'-(1H-indazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-N’-(1H-indazol-4-yl)urea” is a chemical compound with the molecular formula C14H18N4O . It has a molecular weight of 258.32 . The IUPAC name for this compound is N-cyclohexyl-N’-(1H-indazol-4-yl)urea .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-N’-(1H-indazol-4-yl)urea” is represented by the InChI code: 1S/C14H18N4O/c19-14(16-10-5-2-1-3-6-10)17-12-7-4-8-13-11(12)9-15-18-13/h4,7-10H,1-3,5-6H2,(H,15,18)(H2,16,17,19) .Physical and Chemical Properties Analysis
“N-cyclohexyl-N’-(1H-indazol-4-yl)urea” is a solid compound . It has a molecular weight of 258.32 and a molecular formula of C14H18N4O .Scientific Research Applications
Synthesis and Chemical Properties
N-cyclohexyl-N'-(1H-indazol-4-yl)urea is a chemical compound involved in various synthetic and chemical property studies. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves cyclohexyl isocyanide in a process that gives rise to a new class of cyclic dipeptidyl ureas, showcasing the versatility of cyclohexyl-based compounds in synthetic chemistry (Sañudo et al., 2006).
Solvatochromic Fluorescence Probes
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, indicating its potential use in the detection of analytes such as alcohols, carboxylic acids, and fluoride ions, highlighting the application of this compound derivatives in developing fluorescence probes for analytical chemistry (Bohne et al., 2005).
Soluble Epoxide Hydrolase (sEH) Inhibitors
A series of N,N'-disubstituted ureas with a cyclohexane structure have shown potent inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to various diseases. These compounds, including trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB), demonstrate significant metabolic stability and oral bioavailability, indicating their potential in developing therapeutic agents (Hwang et al., 2007).
Antimicrobial and Anticancer Activities
Some N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles derived from the synthesis involving urea have shown promising antimicrobial activity against Salmonella typhimurium and significant in vitro cytotoxicity against various cancer cell lines, showcasing the potential of this compound derivatives in the development of new antimicrobial and anticancer agents (El-Sawy et al., 2013).
Corrosion Inhibition
The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic conditions highlights the application of this compound derivatives in protecting metals from corrosion, which is critical in extending the lifespan of metal structures and components in industrial settings (Mistry et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with an indazole moiety have been found to exhibit antiproliferative activity, suggesting potential targets within neoplastic cell lines .
Mode of Action
Compounds with similar structures have been observed to inhibit cell growth, indicating a potential interaction with cellular proliferation pathways .
Biochemical Pathways
Related compounds have been found to cause a block in the g0–g1 phase of the cell cycle , suggesting that this compound may also interact with cell cycle regulation pathways.
Result of Action
Related compounds have been observed to inhibit cell growth in various neoplastic cell lines , suggesting potential antineoplastic effects.
Properties
IUPAC Name |
1-cyclohexyl-3-(1H-indazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-10-5-2-1-3-6-10)17-12-7-4-8-13-11(12)9-15-18-13/h4,7-10H,1-3,5-6H2,(H,15,18)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIIIGHNGAPWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide](/img/structure/B2748867.png)
![6-Acetyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2748869.png)
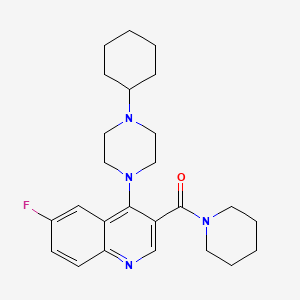
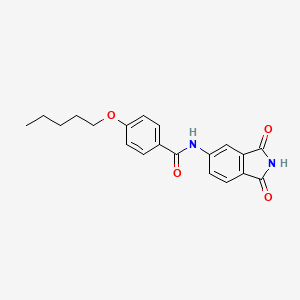
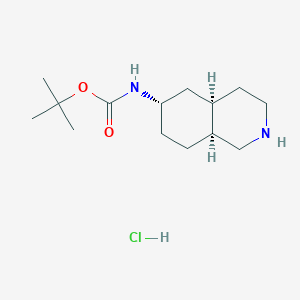

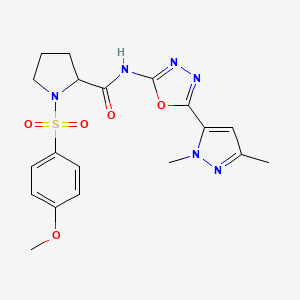
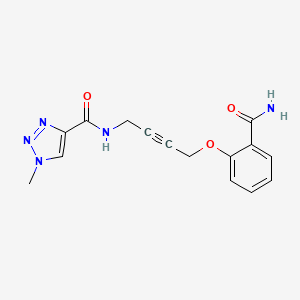
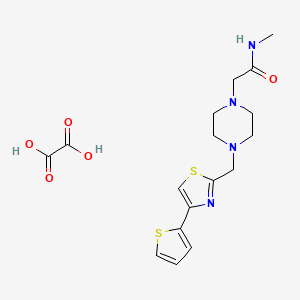

![2-chloro-4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-N-methylbenzamide](/img/structure/B2748883.png)
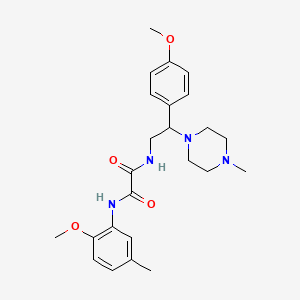
![7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2748885.png)
![2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2748888.png)
